N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
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Overview
Description
N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and benzisoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced through radical or carbocation intermediates, which are known for their stability and reactivity . The thiazole ring is often synthesized via cyclization reactions involving thioamides and α-haloketones . The benzisoxazole moiety can be constructed through cyclization of o-nitrophenyl derivatives with hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl.
Reduction: The benzisoxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the benzisoxazole ring can produce benzisoxazoline .
Scientific Research Applications
N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N3-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances lipophilicity, facilitating membrane penetration. The thiazole and benzisoxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Known for their stability and unique structural properties.
Thiazole derivatives: Widely used in medicinal chemistry for their bioactivity.
Benzisoxazole derivatives: Commonly investigated for their pharmacological potential.
Uniqueness
N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is unique due to the combination of these three distinct moieties, which confer a range of desirable properties, including enhanced stability, bioactivity, and versatility in chemical synthesis.
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-12-2-3-17-16(4-12)19(25-27-17)20(26)24-21-23-18(11-28-21)22-8-13-5-14(9-22)7-15(6-13)10-22/h11-15H,2-10H2,1H3,(H,23,24,26) |
InChI Key |
RGHBBJPXTNHAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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